molecular formula C16H24NO4P B015607 Deppepo CAS No. 436099-08-0

Deppepo

Cat. No. B015607
CAS RN: 436099-08-0
M. Wt: 325.34 g/mol
InChI Key: YXULNBGZSYFARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deppepo, known scientifically as 2-(diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole-1-oxide, is a phosphorus-containing spin trap, primarily used for trapping radicals like superoxide and hydroxyl radicals (Xu et al., 2002).

Synthesis Analysis

The synthesis of Deppepo involves various intramolecular nonbonded attractive interactions. Its phenethyl group is distanced from the diethoxyphosphoryl group and the nitronyl plane, influencing the stereoselection of free radical additions on the nitronyl moiety. This makes Deppepo a promising lipophilic spin trap, with applications in both in vitro and in vivo ESR investigations (Xu et al., 2002).

Molecular Structure Analysis

The molecular structure of Deppepo, as revealed by single-crystal X-ray structure analysis, showcases significant intramolecular interactions. The positioning of its phenethyl group away from other functional groups contributes to its unique reactivity and trapping capabilities (Xu et al., 2002).

Chemical Reactions and Properties

Deppepo effectively traps active superoxide anion radicals, and its spin adducts demonstrate considerable stability. The compound exhibits a half-life of approximately 13.4 minutes, indicating its potential in various chemical investigations (Xu et al., 2002).

Physical Properties Analysis

As a solid compound, Deppepo offers ease of purification through recrystallization and can be stored at room temperature. This contributes to its practicality in various experimental settings (Xu et al., 2002).

Chemical Properties Analysis

The chemical properties of Deppepo, especially its lipophilicity, mark a significant increase compared to other similar compounds. This increase in lipophilicity is attributed to the 2-substituted phenethyl contribution, influencing its interaction with biological systems (Xu et al., 2002).

Scientific Research Applications

  • Dielectrophoresis (DEP) Applications :

    • DEP is widely applied in biosensors, cell therapeutics, drug discovery, medical diagnostics, microfluidics, nanoassembly, and particle filtration (Pethig, 2010).
    • It is used for the manipulation of nanobioparticles like macromolecules, viruses, and spores (Lapizco‐Encinas & Rito‐Palomares, 2007).
    • DEP-based protocols are increasingly utilized in chemical and biochemical analyses involving nanoparticles, for spatial manipulation, selective isolation of biological cells, and in electronic sensor development (Pethig, 2017).
    • It serves as a powerful method for cellular characterization, manipulation, separation, and cell patterning , integrating with applications in microfluidics, impedance spectroscopy, tissue engineering, and gene transfection (Gagnon, 2011).
  • Lipophilic Spin Trap in ESR Studies :

    • Deppepo is identified as a promising lipophilic spin trap for in vitro and in vivo ESR investigations, with a focus on its short half-life and easy purification. This makes it suitable for trapping reactive oxygen species (ROS) in biological systems (Xu et al., 2002).
  • Other Notable Applications :

    • DEP is a label-free diagnostic technique beneficial in biomedical science research (Abd Rahman, Ibrahim & Yafouz, 2017).
    • DEPPEPO is also noted as a novel phosphorus-containing spin trap effective in trapping hydroxyl and superoxide anion radicals (X. Ying, 2002).
    • DEP techniques have been extensively used in biological and clinical applications , manipulating a wide range of particles and cells, including proteins, exosomes, bacteria, yeast, stem cells, cancer cells, and blood cells (Sarno et al., 2021).

properties

IUPAC Name

2-diethoxyphosphoryl-1-oxido-2-(2-phenylethyl)-3,4-dihydropyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24NO4P/c1-3-20-22(19,21-4-2)16(12-8-14-17(16)18)13-11-15-9-6-5-7-10-15/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULNBGZSYFARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CCC=[N+]1[O-])CCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393118
Record name DEPPEPO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deppepo

CAS RN

436099-08-0
Record name DEPPEPO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deppepo
Reactant of Route 2
Deppepo
Reactant of Route 3
Deppepo
Reactant of Route 4
Deppepo
Reactant of Route 5
Deppepo
Reactant of Route 6
Deppepo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.